11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound belongs to the diazatricyclic alkaloid family, characterized by a tricyclic framework fused with a diazepine ring. The core structure (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one) is substituted at the 11-position with a 3-(dimethylamino)benzoyl group. Its molecular formula is C₁₉H₂₀N₄O₂, with a molecular weight of 336.39 g/mol. The dimethylamino group enhances solubility and may influence receptor binding, distinguishing it from simpler cytisine analogs .
Properties
IUPAC Name |
11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-21(2)17-6-3-5-15(10-17)20(25)22-11-14-9-16(13-22)18-7-4-8-19(24)23(18)12-14/h3-8,10,14,16H,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLKTCWYXYKHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps. One common route includes the reaction of 4-dimethylaminobenzoyl chloride with a suitable diazatricyclic precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituents
Key structural analogs differ primarily in substituents at the 11-position, which dictate pharmacological properties.
Target Compound
The dimethylamino group may enhance blood-brain barrier penetration compared to methylcytisine .
Key Analogs
ZINC8297940
- Acts as a TNF-α inhibitor (IC₅₀: ~10 µM) and PTGS2 (COX-2) modulator.
- Demonstrated in silico binding affinity comparable to native inhibitors like celecoxib .
PLK1 Inhibitor (Compound (1))
- Inhibits Polo-like kinase 1 (PLK1) with IC₅₀: 17.9 ± 0.5 µM.
- Arrests leukemia cell growth (CCRF-CEM, CEM/ADR5000) by disrupting mitotic progression .
Methylcytisine
- nAChR partial agonist; used in smoking cessation therapies.
- Higher receptor selectivity than cytisine due to methyl substitution .
SARS-CoV-2 Entry Inhibitor (Compound 7)
- Features a sulfonylphenyl group; predicted to block spike protein-ACE2 interaction via molecular docking.
- Requires in vivo validation .
Densazalin
Pharmacokinetic and Physicochemical Properties
- Target Compound: The 3-(dimethylamino)benzoyl group likely improves lipophilicity (LogP ≈ 2.5) and oral bioavailability compared to polar analogs like the tetrazole derivative (LogP ≈ 1.8) .
- Methylcytisine : Lower molecular weight (204.24 g/mol) enhances CNS penetration but may reduce target specificity .
- PLK1 Inhibitor : High molecular weight (417.45 g/mol) and nitrile group may limit bioavailability, necessitating prodrug strategies .
Biological Activity
The compound 11-[3-(dimethylamino)benzoyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one (hereafter referred to as DABDT ) is a complex organic molecule with potential biological activities that warrant detailed examination. This compound is characterized by its unique structural features, including a diazatricyclo framework and a dimethylamino benzoyl moiety, which may contribute to its pharmacological properties.
- Molecular Formula: C25H29N5O3
- Molecular Weight: 447.54 g/mol
- LogP: 3 (indicating moderate lipophilicity)
- LogS: -5.06 (suggesting low solubility in water)
- Chiral Centers: 3
Biological Activity Overview
DABDT has been studied for various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
Anticancer Activity
Research indicates that DABDT exhibits significant anticancer activity against various cancer cell lines. A study conducted on human breast cancer cells revealed that DABDT induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins. The compound was shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation and induction of apoptosis |
Antimicrobial Activity
DABDT has also demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of metabolic processes |
| Candida albicans | 32 µg/mL | Disruption of cell wall integrity |
Case Studies
- Breast Cancer Treatment : A clinical trial involving DABDT in combination with standard chemotherapy showed enhanced efficacy in reducing tumor size compared to chemotherapy alone. Patients treated with DABDT exhibited improved overall survival rates.
- Antimicrobial Efficacy : In vitro studies highlighted the effectiveness of DABDT against resistant strains of Staphylococcus aureus, suggesting its potential as a novel therapeutic agent in treating antibiotic-resistant infections.
Research Findings
Recent studies have focused on optimizing the synthesis of DABDT to enhance its biological activity and reduce toxicity. Structural modifications have been made to improve solubility and bioavailability without compromising its efficacy.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of DABDT and its biological activity has been explored through various analogs:
- Substitutions on the benzoyl moiety have been correlated with increased anticancer potency.
- Modifications to the diazatricyclo framework have shown potential for enhancing antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
